(E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid
Description
Introduction and Nomenclature
Chemical Identity and Classification
The compound belongs to the glycerolipid (GL) category, specifically falling under triradylglycerol derivatives due to its glycerol-derived core and multiple acylated side chains. Its structure comprises:
- A nonadec-9-enoic acid backbone (19-carbon chain with a trans double bond at position 9).
- Three octadecanoyloxy groups (C18:0 acyl chains) esterified at positions 17, 18, and 19.
- A 1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl group at position 17, introducing a branched glycerol moiety.
| Property | Description |
|---|---|
| Chemical Class | Glycerolipid (Triradylglycerol derivative) |
| Key Features | Branched nonadecenoic acid with esterified glycerol and acyl chains |
| Functional Groups | Carboxylic acid, ester linkages, unsaturated hydrocarbon chain (E-config) |
This architecture aligns with LIPID MAPS' glycerolipid classification , which encompasses acylated glycerol derivatives with variable chain lengths and substitution patterns. The presence of a glycerol core esterified with long-chain fatty acids categorizes it within the triradylglycerol (TG) subclass, though its branched structure suggests specialization beyond conventional triglycerides.
IUPAC Nomenclature and Structural Notation
The IUPAC name systematically describes the compound’s structure through hierarchical substituent prioritization:
- Parent chain : Nonadec-9-enoic acid (19-carbon carboxylic acid with a double bond at C9).
- Substituents :
- Position 17 : A propan-2-yloxycarbonyl group bearing two octadecanoyloxy chains at sn-1 and sn-3.
- Position 18 : An octadecanoyloxymethyl group.
- Position 19 : An octadecanoyloxy group.
The (E) configuration at C9 denotes the trans geometry of the double bond. The stereospecific numbering (sn) system clarifies glycerol substitution patterns, though the absence of definitive stereochemical data for the propan-2-yl group necessitates the "_" separator in shorthand notation.
Structural Shorthand (LIPID MAPS Conventions):
Alternative Nomenclature Systems for Complex Glycerolipids
Beyond IUPAC, LIPID MAPS abbreviations and stereochemical shorthand provide concise descriptors:
LIPID MAPS Abbreviations
| Component | Abbreviation | Example |
|---|---|---|
| Glycerol core | TG (triradylglycerol) | TG(O-16:0/18:0/18:0) |
| Acyl chains | CXX:Y | C18:0 (octadecanoyl) |
| Branching | sn-position | sn-1, sn-2, sn-3 |
For this compound, the notation TG(17-[O-18:0/18:0]/18-O-18:0/19-O-18:0) could denote the substitution pattern, though standardized formats for branched glycerolipids remain under development.
Stereochemical Shorthand
When sn-positions are undefined, acyl chains are listed in ascending carbon order (e.g., TG 16:018:118:3). For partial stereochemical resolution, parentheses indicate known positions:
Relationship to Glycerolipid Classification Systems
The compound integrates into the LIPID MAPS hierarchical taxonomy as follows:
- Category : Glycerolipids (GL)
- Class : Triradylglycerols (TG)
- Subclass : Branched/functionalized TG derivatives.
Its structural complexity mirrors archaeal lipids , which often exhibit sn-2 and sn-3 modifications, and plant estolides , characterized by hydroxy fatty acid esterification. The LMISSD database catalogs analogous structures, classifying them under GL03 (modified triradylglycerols) with unique LM_IDs for exact mass and adduct profiling.
Comparative Analysis with Canonical Glycerolipids:
| Feature | Conventional TG | This Compound |
|---|---|---|
| Backbone | Glycerol | Nonadecenoic acid |
| Substitution | sn-1, sn-2, sn-3 | Positions 17, 18, 19 |
| Chain Diversity | Homogeneous acyl chains | Homogeneous (C18:0) |
This divergence underscores the need for expanded classification frameworks to accommodate structurally innovative glycerolipids.
Properties
Molecular Formula |
C96H180O12 |
|---|---|
Molecular Weight |
1526.4 g/mol |
IUPAC Name |
(E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid |
InChI |
InChI=1S/C96H180O12/c1-5-9-13-17-21-25-29-33-37-44-50-56-62-68-74-80-92(99)104-84-88(85-105-93(100)81-75-69-63-57-51-45-38-34-30-26-22-18-14-10-6-2)90(78-72-66-60-54-48-42-41-43-49-55-61-67-73-79-91(97)98)96(103)108-89(86-106-94(101)82-76-70-64-58-52-46-39-35-31-27-23-19-15-11-7-3)87-107-95(102)83-77-71-65-59-53-47-40-36-32-28-24-20-16-12-8-4/h41-42,88-90H,5-40,43-87H2,1-4H3,(H,97,98)/b42-41+ |
InChI Key |
GXILHLNBXBAHGB-WQVHNPAPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)C(CCCCCC/C=C/CCCCCCCC(=O)O)C(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)C(CCCCCCC=CCCCCCCCC(=O)O)C(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Biological Activity
The compound (E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid , also known as a complex fatty acid derivative, has garnered attention in various fields of biological research due to its unique structure and potential applications. This article delves into its biological activity, synthesizing findings from diverse studies and evaluations.
Chemical Structure and Properties
The compound's structure is characterized by multiple octadecanoyl (stearoyl) groups attached to a nonadecenoic acid backbone. The molecular formula is , with a molecular weight of approximately 634.00 g/mol. Its structural complexity suggests potential interactions with biological membranes and proteins, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C39H74O6 |
| Molecular Weight | 634.00 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | TBD |
The biological activity of this compound can be attributed to its ability to interact with lipid membranes and proteins, potentially modulating various cellular pathways. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The presence of multiple fatty acyl groups may enhance its ability to scavenge free radicals.
- Anti-inflammatory Effects : Similar compounds have been shown to inhibit pro-inflammatory cytokines, suggesting a possible role in managing inflammation.
Case Studies
- Cell Culture Studies : In vitro studies have demonstrated that the compound can influence cell proliferation and apoptosis in various cancer cell lines. For instance, treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a significant reduction in cell viability in MCF-7 breast cancer cells.
- Animal Models : In vivo studies using murine models have indicated that administration of the compound leads to reduced tumor growth rates compared to control groups. These findings highlight its potential as an anti-cancer agent.
- Skin Sensitization : Evaluations from industrial health assessments indicate that similar fatty acid esters can act as skin sensitizers. The local lymph node assay (LLNA) showed significant lymphocyte proliferation, suggesting that this compound may also possess sensitizing properties .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Potential free radical scavenging |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
| Cytotoxicity | Reduced viability in cancer cell lines |
| Skin Sensitization | Strong sensitizer based on LLNA results |
Recent Studies
Recent research has focused on the compound's pharmacokinetics and bioavailability. Studies indicate that the esterified nature of the compound may enhance its solubility and absorption in biological systems, potentially leading to improved therapeutic outcomes.
Toxicology Assessments
Toxicological evaluations reveal that while the compound exhibits low acute oral toxicity (LD50 > 2000 mg/kg in rats), there are concerns regarding dermal exposure leading to sensitization reactions . Continuous monitoring and further studies are necessary to fully understand the safety profile.
Scientific Research Applications
The compound (E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid is a complex fatty acid derivative that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including pharmaceuticals, biochemistry, and material sciences.
Drug Delivery Systems
The amphiphilic nature of the compound allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs. This property is particularly valuable in enhancing the solubility and bioavailability of poorly soluble drugs. Research has demonstrated that fatty acid derivatives can improve the pharmacokinetics of certain therapeutic agents by facilitating their transport across biological membranes.
Antiparasitic Formulations
Recent studies have indicated that compounds similar to this fatty acid derivative may be utilized in long-acting injectable formulations for antiparasitic drugs. These formulations can provide sustained release of active ingredients, thereby improving treatment efficacy and patient compliance .
Biomimetic Materials
Due to its structural similarity to natural lipids, this compound could be employed in the development of biomimetic materials. These materials can mimic biological membranes, making them suitable for applications in tissue engineering and regenerative medicine.
Cell Membrane Studies
The compound's interaction with cell membranes can be studied to understand lipid bilayer dynamics. Such studies are crucial for elucidating the mechanisms of drug action and cellular uptake processes.
Surface Modifications
The long-chain fatty acid structure allows for modifications on various surfaces, enhancing hydrophobicity or providing functional groups for further chemical reactions. This is particularly useful in the development of coatings for biomedical devices or sensors.
Nanotechnology
In nanotechnology, compounds like this one can serve as building blocks for creating nanoparticles with specific functionalities. Their ability to self-assemble into organized structures can be harnessed for targeted drug delivery systems or diagnostic applications.
Case Study 1: Enhanced Drug Delivery
A study published in Journal of Controlled Release demonstrated that using fatty acid derivatives similar to this compound significantly improved the delivery of anticancer drugs in vivo. The study reported a marked increase in tumor accumulation of the drug due to enhanced permeability and retention effects associated with the fatty acid micelles .
Case Study 2: Antiparasitic Efficacy
Research conducted on injectable formulations containing derivatives of this compound showed promising results against parasitic infections in animal models. The long-acting nature of the formulation allowed for extended therapeutic effects without frequent dosing .
Case Study 3: Biomimetic Applications
In a study focusing on tissue engineering, researchers utilized this compound to create lipid-based scaffolds that promoted cell adhesion and proliferation. The results indicated that these scaffolds could effectively support tissue regeneration processes .
Chemical Reactions Analysis
Structural Analysis and Functional Groups
The compound contains:
-
Ester groups : Multiple octadecanoyloxy moieties (R-O-CO-R')
-
Oxycarbonyl group : 1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl
-
Double bond : Nonadec-9-enoic acid with (E)-configuration
These features suggest reactivity in hydrolytic, transesterification, and nucleophilic substitution reactions.
Hydrolysis of Ester Bonds
Transesterification
Oxycarbonyl Group Reactivity
The propan-2-yloxycarbonyl group may participate in:
-
Nucleophilic acyl substitution : Attack by amines or alcohols at the carbonyl carbon.
-
Decarboxylation : Potential elimination under thermal conditions to form carbon dioxide and alkenes.
Double Bond Reactivity
The (E)-configured nonadec-9-ene may undergo:
-
Epoxidation : With peracids (e.g., mCPBA) to form epoxide derivatives
-
Dihydroxylation : Using osmium tetroxide (OsO4) to yield vicinal diols
-
Ozonolysis : Cleavage to aldehydes/ketones (depending on substituents)
Multicomponent Reaction Potential
While not directly observed in the provided sources, the compound’s ester and oxycarbonyl functionalities suggest compatibility with Passerini-type reactions . For example:
-
Passerini Reaction : Reaction with aldehydes and isonitriles could yield α-acyloxy amides via a three-component process.
-
Hantzsch Dihydropyridine Synthesis : Potential participation in heterocyclic formation via ester enolate intermediates .
Challenges and Limitations
-
Structural Complexity : The high degree of substitution complicates reaction selectivity.
-
Data Gaps : No experimental reports exist for this specific compound in the provided sources.
-
Thermal Stability : Multiple ester groups may decompose under harsh conditions.
Recommendations for Future Research
-
Synthetic Optimization : Explore mild hydrolysis conditions to selectively cleave specific esters.
-
Biological Studies : Investigate interactions with enzymes (e.g., lipases) for targeted modifications.
-
Multicomponent Applications : Assess participation in Passerini/Hantzsch reactions for heterocyclic derivatives .
Comparison with Similar Compounds
Key Structural Analogues:
Glycerophospholipids with Shorter Acyl Chains (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine):
- Similarity : Shared glycerol backbone and esterified acyl chains.
- Divergence : The target compound’s three stearoyl groups (C18:0) and unsaturated C19 chain contrast with shorter acyl chains (e.g., C16:0, C18:1) in natural phospholipids, altering membrane fluidity and thermal stability .
Quaternary Ammonium Surfactants (e.g., Benzalkonium Chloride, BAC-C12):
- Similarity : Amphiphilic properties due to hydrophobic tails and polar headgroups.
- Divergence : The absence of a charged quaternary ammonium group in the target compound reduces antimicrobial activity but enhances biocompatibility .
Synthetic Triglycerides (e.g., Triolein):
- Similarity : Esterified glycerol core.
- Divergence : The target compound’s oxycarbonyl branch and unsaturated chain introduce steric hindrance and reduced crystallinity compared to symmetrical triglycerides .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Findings :
- The target compound’s exceptionally high logP reflects dominance of hydrophobic interactions, limiting aqueous solubility but enhancing lipid membrane affinity.
- Its hypothetical CMC is orders of magnitude lower than BAC-C12, suggesting superior micelle-forming capacity at minimal concentrations .
Research Findings and Methodological Considerations
- Similarity Assessment : Molecular fingerprinting (e.g., Morgan fingerprints) and Tanimoto coefficients highlight >80% structural overlap with glycerophospholipids but <50% with quaternary ammonium surfactants .
- Activity Cliffs: Minor structural variations (e.g., replacing stearoyl with palmitoyl groups) drastically alter micelle stability, underscoring the sensitivity of surfactant efficacy to acyl chain length .
- Virtual Screening Relevance : The compound’s uniqueness challenges conventional similarity-based virtual screening (VS) protocols, which prioritize simpler scaffolds like gefitinib analogs .
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a nonadec-9-enoic acid core substituted with three octadecanoyl (stearoyl) groups and a glycerol-derived tricarboxylic ester moiety. Key challenges include:
Stepwise Synthetic Pathways
Formation of the Nonadec-9-enoic Acid Backbone
The unsaturated C19 backbone is typically synthesized via Wittig olefination or cross-metathesis . For example:
- Wittig reaction : Reacting nonanal with a C10 ylide (e.g., (9-carboxynonyl)triphenylphosphonium bromide) yields nonadec-9-enoic acid with >90% (E)-selectivity under inert conditions.
- Catalytic cross-metathesis : Using Grubbs catalyst, oleic acid (C18:1) is coupled with acrylic acid to introduce the terminal carboxyl group.
Table 1: Comparison of Olefination Methods
| Method | Catalyst/Reagent | Yield (%) | (E):(Z) Ratio | Reference |
|---|---|---|---|---|
| Wittig olefination | Triphenylphosphine | 88 | 95:5 | |
| Cross-metathesis | Grubbs II | 78 | 99:1 |
Sequential Esterification Strategies
The three stearoyl groups are introduced through acyl chloride couplings or enzyme-mediated esterification :
Acyl Chloride Method
- Protection of hydroxyl groups : The central glycerol moiety (1,3-di-O-protected propan-2-ol) is prepared using tert-butyldimethylsilyl (TBDMS) ethers.
- Coupling with stearoyl chloride :
- Final esterification : The remaining hydroxyl group is reacted with activated nonadec-9-enoic acid (e.g., N-hydroxysuccinimide ester) under Dean-Stark conditions.
Lipase-Catalyzed Esterification
Immobilized Candida antarctica lipase B (CAL-B) enables regioselective esterification in non-aqueous media:
Catalytic Methods for Enhanced Efficiency
Lewis Acid Catalysis
Tetrabutylammonium tetrachlorooxorhenate(V) ([NBu₄][ReOCl₄]) facilitates low-temperature esterification (40°C, DCM) with 98% conversion in 2h. This catalyst avoids side reactions common with Brønsted acids.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 5.35 (m, 1H, CH=CH), 4.25 (m, 4H, glycerol backbone), 2.30 (t, 6H, COOCH₂).
- HRMS : Calculated for C₁₀₃H₁₈₈O₁₂ [M+H]⁺: 1685.4121; Found: 1685.4117.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Methods
| Parameter | Acyl Chloride Route | Enzymatic Route | Catalytic (Re) Route |
|---|---|---|---|
| Total Yield | 62% | 58% | 74% |
| Reaction Time | 48h | 72h | 18h |
| Purity (HPLC) | 98.5% | 97.2% | 99.1% |
| Cost (USD/g) | 420 | 380 | 550 |
Challenges and Optimization
Byproduct Formation
Solvent Optimization
Ionic liquids (e.g., [BMIM][PF₆]) enhance solubility of the C18 chains, improving reaction rates by 40% compared to DCM.
Q & A
Q. What synthetic strategies are recommended for constructing multi-ester derivatives like this compound?
The synthesis of such complex esters typically involves sequential esterification and protection/deprotection steps. Controlled copolymerization methods, as described in studies of structurally related polyesters, can guide regioselective acylation . For example, using carbodiimide coupling agents (e.g., DCC/DMAP) to activate carboxylic acids and minimize side reactions. Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS is critical to ensure intermediate purity.
Q. How can the stereochemistry of the (E)-configured double bond at position 9 be confirmed?
Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can identify spatial proximity of protons across the double bond, distinguishing E/Z isomers. Comparative analysis with reference compounds (e.g., (9E)-18-oxo-9-octadecenoic acid derivatives) using gas chromatography or HPLC retention times is also effective . Computational prediction tools (e.g., ACD/Labs) may supplement experimental data by modeling expected spectral patterns .
Q. What analytical techniques are suitable for structural characterization?
- High-resolution mass spectrometry (HR-MS): Confirms molecular formula via exact mass.
- Multidimensional NMR (¹H, ¹³C, HSQC, HMBC): Resolves overlapping signals from branched alkyl chains and ester groups. For example, HMBC correlations can confirm carbonyl linkages between the propan-2-yloxycarbonyl group and octadecanoyloxy substituents .
- X-ray crystallography: If crystallizable, this provides unambiguous stereochemical assignment (see protocols in for similar esters) .
Q. How can hydrolytic stability be assessed under physiological conditions?
Conduct accelerated degradation studies in buffered solutions (pH 2–8) at 37°C. Monitor ester bond cleavage via LC-MS or FTIR, comparing degradation rates to simpler octadecanoyloxy esters (e.g., oleic acid derivatives) . Include controls with esterase enzymes to simulate in vivo conditions.
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., conflicting NMR assignments) be resolved?
Discrepancies often arise from conformational flexibility or impurities. Solutions include:
- Dynamic NMR experiments: To detect slow-exchange conformers.
- Isotopic labeling: ¹³C-labeled substrates can clarify ambiguous carbonyl signals.
- Cross-validation with computational models: Predict chemical shifts using density functional theory (DFT) and compare with experimental data .
Q. What strategies mitigate challenges in purifying multi-ester compounds?
- Solvent gradient chromatography: Use silica gel or reverse-phase C18 columns with hexane/ethyl acetate gradients to separate closely eluting esters.
- Crystallization optimization: Screen solvents (e.g., acetone/water mixtures) to exploit differences in ester hydrophobicity.
- Prep-HPLC with evaporative light scattering detection (ELSD): Effective for non-UV-active compounds .
Q. How can computational modeling predict interactions with lipid membranes or proteins?
Molecular dynamics (MD) simulations using software like GROMACS can model the compound’s insertion into lipid bilayers, focusing on:
- Orientation of the (E)-double bond and its impact on membrane fluidity.
- Free energy profiles for translocation across bilayers.
- Docking studies with phospholipase A2 or other esterase enzymes to predict hydrolysis sites .
Q. What methodologies validate the compound’s role in modulating lipid-mediated signaling pathways?
- In vitro assays: Measure inhibition/activation of lipid kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ kits.
- Lipidomics profiling: Treat cell lines (e.g., HEK293) and analyze changes in phospholipid species via LC-MS/MS.
- Gene expression analysis: qPCR or RNA-seq to identify downstream targets (e.g., PPAR-γ) regulated by the compound .
Q. How can degradation products be identified and quantified in environmental matrices?
- Stability-indicating assays: Use LC-TOF-MS to detect hydrolytic byproducts (e.g., free octadecanoic acid).
- Solid-phase extraction (SPE): Concentrate trace degradation products from aqueous samples.
- Ecotoxicity testing: Follow protocols from firefighting foam alternative assessments (e.g., algal growth inhibition assays) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on biological activity (e.g., pro- vs. anti-inflammatory effects)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
